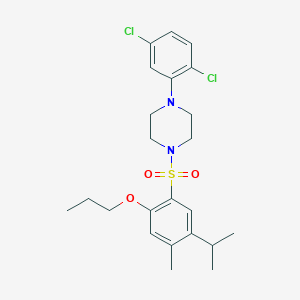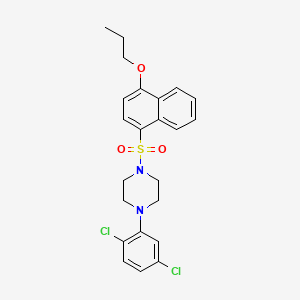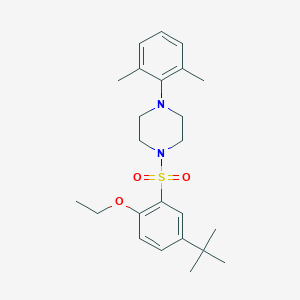
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole, also known as BCMB or Bay 38-7690, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). PDE5 inhibitors are widely used in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). BCMB is a promising candidate for the development of new PDE5 inhibitors due to its high potency and selectivity.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole involves the inhibition of PDE5, which is responsible for the degradation of cGMP. PDE5 hydrolyzes cGMP to GMP, which leads to the termination of the cGMP signaling pathway. This compound binds to the catalytic site of PDE5 and blocks its activity, resulting in the accumulation of cGMP and the activation of downstream signaling pathways (3).
Biochemical and Physiological Effects:
This compound has been shown to have potent vasodilatory effects in various animal models of cardiovascular diseases. In a rat model of pulmonary hypertension, this compound significantly reduced pulmonary arterial pressure and improved pulmonary vascular remodeling (4). In a rabbit model of atherosclerosis, this compound reduced the formation of atherosclerotic plaques and improved endothelial function (5). In addition, this compound has been shown to improve erectile function in animal models of ED (6).
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole is a highly potent and selective inhibitor of PDE5, which makes it an ideal tool for studying the cGMP signaling pathway. However, the high potency of this compound may also cause off-target effects, which should be carefully evaluated in experimental settings. In addition, the solubility and stability of this compound may pose challenges in experimental design and interpretation.
Orientations Futures
Future research on 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole may focus on the following directions:
1. Optimization of the synthesis method to improve the yield and purity of this compound.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models and humans.
3. Investigation of the therapeutic potential of this compound in various diseases such as PAH, cardiovascular diseases, and neurological disorders.
4. Development of novel PDE5 inhibitors based on the structure of this compound.
5. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies.
Conclusion:
This compound is a highly potent and selective inhibitor of PDE5, which has shown promising therapeutic potential in various diseases. The mechanism of action of this compound involves the inhibition of PDE5, leading to the accumulation of cGMP and the activation of downstream signaling pathways. Future research on this compound may lead to the development of novel PDE5 inhibitors and the discovery of new therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole involves several steps starting from 2-bromo-4,5-dichlorobenzenesulfonamide and 5-methyl-1H-benzotriazole. The detailed synthesis method has been described in the literature (1). The purity and identity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Applications De Recherche Scientifique
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole has been extensively studied for its potential therapeutic applications in various diseases such as ED, PAH, and cardiovascular diseases. In vitro and in vivo studies have demonstrated that this compound is a highly potent and selective inhibitor of PDE5, which plays a crucial role in regulating the cGMP signaling pathway. By inhibiting PDE5, this compound increases the intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation (2).
Propriétés
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2N3O2S/c1-7-2-3-12-11(4-7)17-18-19(12)22(20,21)13-6-10(16)9(15)5-8(13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVVBSWWOFHVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)






![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)





